molecular formula C18H15N3O4 B12189095 N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide

N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide

Cat. No.: B12189095
M. Wt: 337.3 g/mol
InChI Key: JFPZQGSYFIYZFO-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with 4-hydroxy-8-methoxyquinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound may also interact with DNA and RNA, leading to alterations in gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide
  • N-(2-carbamoylphenyl)-8-methoxyquinoline-3-carboxamide
  • N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide

Uniqueness

N-(2-carbamoylphenyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide is unique due to the presence of both hydroxyl and methoxy groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-25-14-8-4-6-11-15(14)20-9-12(16(11)22)18(24)21-13-7-3-2-5-10(13)17(19)23/h2-9H,1H3,(H2,19,23)(H,20,22)(H,21,24)

InChI Key

JFPZQGSYFIYZFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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